This compound has been synthesized as part of research into developing novel inhibitors for cyclin-dependent kinases, particularly cyclin-dependent kinase 1. The synthesis and evaluation of this compound were detailed in studies focused on enhancing the efficacy of flavonoid derivatives in therapeutic applications .
The synthesis of 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves several key steps:
The molecular structure of 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can be described as follows:
The molecular formula is , indicating a complex structure with substantial molecular weight (approximately 479.27 g/mol) .
The chemical behavior of 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one includes:
The mechanism of action for 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one primarily involves:
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against cyclin-dependent kinase 1 with IC50 values indicating effective concentration ranges for therapeutic applications .
The physical and chemical properties of this compound include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity and purity of the synthesized compound .
5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7